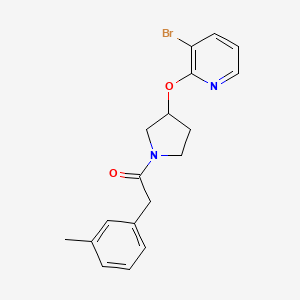
2-Ethoxy-5-(piperidine-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(piperidine-1-sulfonyl)aniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related sulfonate reagents and aniline derivatives that are used in pharmacological contexts, such as in the synthesis of protein-kinase inhibitors or enzyme modulators. These compounds are often involved in the inhibition of key receptors like VEGFR2, which plays a significant role in angiogenesis, the process of new blood vessel formation. Inhibitors that target VEGFR2 are used in clinical treatments for various types of tumors .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a compound with a similar sulfonamide and aniline structure, was achieved in four steps with an overall yield of 59% . Although the exact synthesis of 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline is not described, it can be inferred that a similar approach could be used, starting from appropriate precursors and through careful selection of reaction conditions to introduce the ethoxy and piperidine-sulfonyl groups to the aniline core.
Molecular Structure Analysis
The molecular structure of compounds like 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline would be characterized by the presence of an aniline moiety, which is a common feature in many pharmacologically active compounds. The presence of a sulfonyl group attached to a piperidine ring would likely contribute to the compound's solubility and could influence its binding affinity to biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves their interaction with protein targets, such as kinases. The aniline moiety can act as a pharmacophore, interacting with the active sites of enzymes or receptors. The sulfonyl group could enhance these interactions or provide additional binding sites. The paper on the chemically removable derivatization reagent for liquid chromatography discusses a sulfonate reagent that can be tagged to an analyte and later removed by acid treatment . This indicates that the sulfonate group can participate in reversible chemical reactions, which could be relevant for the design of prodrugs or in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. The papers do not provide specific data on 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline, but they do characterize related compounds. For example, the synthesis paper provides precise physicochemical characterization of the intermediates and the final product, which would include properties like solubility, melting point, and possibly pKa values . These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug development.
Wissenschaftliche Forschungsanwendungen
Overview of Relevant Research
The direct references to the specific compound "2-Ethoxy-5-(piperidine-1-sulfonyl)aniline" in scientific literature are scarce. However, insights into its applications can be gleaned from broader research on related chemical classes, such as sulfonamides, sulfonyl-containing compounds, and their roles in pharmaceutical development, environmental safety, and analytical methods.
Synthesis and Pharmaceutical Applications
Sulfonamides and sulfonyl derivatives play a critical role in the pharmaceutical industry, with applications ranging from antibacterial agents to the development of drugs for various conditions including glaucoma, cancer, and depression. The novel synthesis processes for pharmaceutical impurities, particularly those related to proton pump inhibitors like omeprazole, highlight the importance of sulfonyl and sulfonamide groups in drug development and the potential for compounds like 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline to serve as key intermediates or impurities in pharmaceutical synthesis (Saini et al., 2019).
Environmental Impact and Safety
Research on the environmental safety of surfactants, including sulfonate and ethoxysulfate classes, provides insights into the environmental impact and fate of chemically related compounds. Such studies underscore the comprehensive approach needed to assess the environmental risk of high-volume chemicals, potentially including derivatives like 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline, and confirm their safety at current levels of use (Cowan-Ellsberry et al., 2014).
Analytical and Medicinal Chemistry
The development of analytical methods to determine the antioxidant activity of compounds, as well as studies on nucleophilic aromatic substitution, highlight the versatility of sulfonamide derivatives in both analytical chemistry and medicinal applications. These findings indicate the potential for 2-Ethoxy-5-(piperidine-1-sulfonyl)aniline to be involved in novel therapeutic or diagnostic applications, given its structural relation to these functional groups (Munteanu & Apetrei, 2021).
Wirkmechanismus
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
While specific future directions for “2-Ethoxy-5-(piperidine-1-sulfonyl)aniline” are not available, piperidine derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-ethoxy-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACFDKIJJJJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



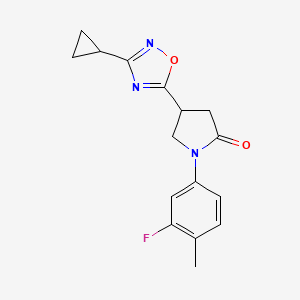
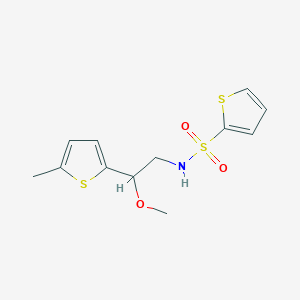
![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)
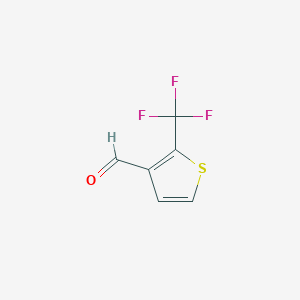
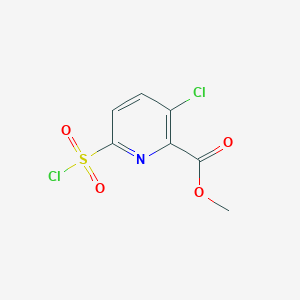
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)
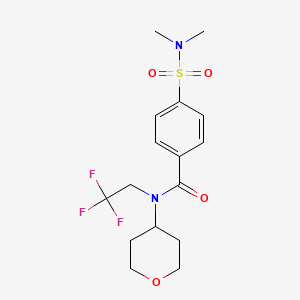
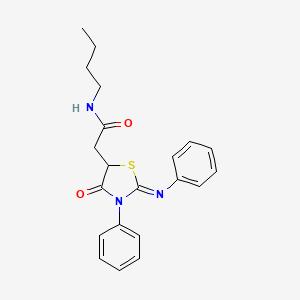
![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)
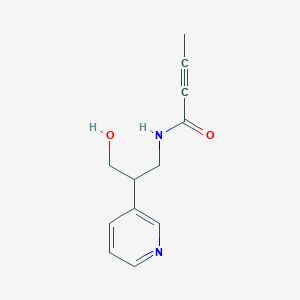
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)
